Dorzagliatin

Descripción general

Descripción

Métodos De Preparación

La síntesis de RO-5305552 involucra varios pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicas. Los métodos de producción industrial están diseñados para asegurar un alto rendimiento y pureza del producto final . Desafortunadamente, las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente.

Análisis De Reacciones Químicas

Enzymatic Interactions and Activation Mechanisms

Dorzagliatin functions as a dual-acting allosteric glucokinase (GK) activator, binding to a pocket distal to the enzyme’s active site. This interaction enhances GK’s affinity for glucose and lowers the glucose threshold for insulin secretion .

Key Reaction Dynamics:

- Glucose Phosphorylation : this compound catalyzes the conversion of glucose to glucose-6-phosphate (G6P) by reducing the glucose half-saturation concentration (S₀.₅) of wild-type GK from 8.2 mM to 4.1 mM in vitro .

- Mutant GK Restoration : For select GK mutants (e.g., p.Val455Leu, p.Glu442Lys), this compound reduces S₀.₅ by 30–50%, partially restoring enzyme activity .

- Cooperative Effect : The Hill coefficient (nHill) remains stable (~1.7), preserving GK’s glucose-sensing cooperativity .

Table 1: Kinetic Parameters of this compound on Wild-Type and Mutant GK

| GK Variant | S₀.₅ (mM) without this compound | S₀.₅ (mM) with this compound | Activity Index (AI) Change |

|---|---|---|---|

| Wild-Type | 8.2 ± 0.5 | 4.1 ± 0.3 | +120% |

| p.Val455Leu | 12.4 ± 1.1 | 6.8 ± 0.6 | +85% |

| p.Glu442Lys | 14.2 ± 1.3 | 9.1 ± 0.9 | +45% |

Data derived from in vitro NADP⁺-coupled assays using glucose-6-phosphate dehydrogenase .

Metabolic Pathways and Stability

This compound exhibits linear pharmacokinetics with no major metabolites detected in human studies. Its metabolic stability is attributed to:

- Hepatic Processing : Primarily metabolized via CYP3A4/5, with minor contributions from CYP2C8/9 .

- Renal Excretion : <5% excreted unchanged in urine, as confirmed by LC-MS/MS analysis .

Table 2: Pharmacokinetic Parameters in Renal Impairment

| Renal Function (eGFR) | AUC₀–∞ (ng·h/mL) | Cₘₐₓ (ng/mL) | t₁/₂ (h) |

|---|---|---|---|

| Normal (≥90) | 1,250 ± 210 | 145 ± 25 | 12.1 ± 2.1 |

| Mild (60–89) | 1,310 ± 230 | 152 ± 28 | 12.8 ± 2.3 |

| Severe (15–29) | 1,290 ± 225 | 148 ± 27 | 13.2 ± 2.5 |

Consistent exposure across renal function groups supports minimal renal clearance dependency .

Synthetic and Formulation Considerations

While detailed synthesis routes are proprietary, this compound’s amino acid-like structure (empirical formula C₂₂H₂₇ClN₄O₅) suggests:

- Chiral Centers : Two stereogenic centers requiring asymmetric synthesis.

- Salt Formation : Likely formulated as a hydrochloride salt for improved solubility .

Stability Under Physiological Conditions

Aplicaciones Científicas De Investigación

Meta-Analysis Findings

Recent systematic reviews and meta-analyses have demonstrated the efficacy of dorzagliatin in reducing key glycemic indicators:

- Glycated Hemoglobin A1c (HbA1c) : this compound significantly reduced HbA1c levels by approximately 0.65% to 1.02% compared to placebo across various studies .

- Fasting Plasma Glucose (FPG) : The drug exhibited a reduction in FPG by about 6.77 mg/dL to 9.22 mg/dL relative to placebo .

- Postprandial Glucose Levels : A notable decrease in 2-hour postprandial glucose (2h-PPG) was observed, with reductions ranging from 43.87 mg/dL to 48.70 mg/dL .

Safety Profile

This compound has shown a favorable safety profile, with a low incidence of severe adverse effects:

- Hypoglycemia : The occurrence of clinically significant hypoglycemia was less than 1% during treatment periods .

- Adverse Events : The incidence of adverse events was comparable to placebo groups, indicating good tolerability .

Comprehensive Data Table

| Parameter | This compound | Placebo | P-value |

|---|---|---|---|

| HbA1c Reduction | -0.65% to -1.02% | -0.50% | <0.001 |

| FPG Reduction | -6.77 mg/dL to -9.22 mg/dL | - | <0.00001 |

| 2h-PPG Reduction | -43.87 mg/dL to -48.70 mg/dL | - | <0.00001 |

| Incidence of Severe Hypoglycemia | <1% | - | - |

Phase III Trials

In a pivotal Phase III trial involving drug-naïve patients with T2DM, this compound demonstrated significant improvements in glycemic control over a 24-week period:

- Patients receiving this compound experienced an average reduction in HbA1c of -1.07%, compared to -0.50% in the placebo group .

- The trial reported no severe hypoglycemic events or drug-related serious adverse events, underscoring the compound's safety .

Combination Therapy Studies

This compound has also been evaluated as an add-on therapy to metformin:

- In one study, patients treated with this compound alongside metformin showed improved glucose disposition indices and reduced insulin resistance compared to those receiving metformin alone .

- This combination approach highlights this compound's potential role in enhancing the efficacy of existing diabetes treatments.

Mecanismo De Acción

RO-5305552 ejerce sus efectos activando la glucoquinasa, una enzima limitante de la velocidad expresada principalmente en hepatocitos y células β pancreáticas . Esta activación aumenta la actividad enzimática de la glucoquinasa, lo que a su vez mejora el metabolismo de la glucosa y la liberación de insulina . Los objetivos moleculares y las vías implicadas incluyen la función de detección de glucosa de la glucoquinasa y su papel en el mantenimiento de la homeostasis de la glucosa .

Comparación Con Compuestos Similares

RO-5305552 es único entre los activadores de la glucoquinasa debido a su mecanismo de acción dual, que se dirige tanto al hígado como al páncreas . Compuestos similares incluyen otros activadores de la glucoquinasa como HMS-5552 y Sinogliatin . RO-5305552 destaca por su alta eficacia y especificidad en la mejora del control glucémico y la función de las células β pancreáticas .

Actividad Biológica

Dorzagliatin is a novel dual-acting allosteric glucokinase (GK) activator that has garnered attention for its potential in managing diabetes mellitus, particularly type 1 and type 2 diabetes. This compound enhances glucose homeostasis and insulin sensitivity through its unique mechanism of action, which involves improving beta-cell function and glucose sensing capabilities.

This compound operates by binding to a site distal to the active site of glucokinase, increasing its affinity for glucose. This action lowers the threshold for glucose-stimulated insulin secretion (GSIS), thereby enhancing the body's ability to regulate blood sugar levels effectively. It has been shown to improve both basal insulin secretion rates (ISRs) and beta-cell glucose sensitivity (βCGS), particularly in patients with glucokinase maturity-onset diabetes of the young (GCK-MODY) caused by mutations in the GK gene .

Phase III Trials

This compound has undergone extensive clinical trials, demonstrating significant efficacy in lowering HbA1c levels in patients with type 2 diabetes. In a phase III trial, participants receiving this compound at a dosage of 75 mg twice daily experienced a reduction in HbA1c by an average of -1.07% compared to -0.50% in the placebo group .

- Key Findings :

- HbA1c Reduction : this compound group: -1.07% vs. placebo: -0.50% (P < 0.001).

- Fasting Plasma Glucose (FPG) : Significant reductions observed.

- 2-hour Postprandial Glucose (2h-PPG) : Notable decreases reported.

Mechanistic Insights

This compound not only promotes insulin secretion from pancreatic β-cells but also enhances hepatic glycogen synthesis and storage, contributing to improved peripheral glucose uptake . The drug's dual action on both pancreatic and hepatic glucokinase positions it as a promising candidate for treating insulin resistance and impaired glucose tolerance.

Safety Profile

While this compound shows promise, its safety profile requires careful consideration. Previous studies on glucokinase activators have raised concerns about potential hypoglycemia and lipid elevation. However, this compound has been reported not to adversely affect blood pressure or LDL cholesterol levels .

Comparative Efficacy Data

The following table summarizes key clinical outcomes associated with this compound compared to placebo:

| Outcome Measure | This compound Group | Placebo Group | P-value |

|---|---|---|---|

| HbA1c Reduction | -1.07% | -0.50% | <0.001 |

| FPG Change | Significant | Not significant | N/A |

| 2h-PPG Change | Significant | Not significant | N/A |

| HOMA2-β Change | 3.82 | 1.40 | <0.01 |

| HOMA2-IR Change | -0.17 | -0.09 | <0.05 |

Case Studies

Recent case studies have illustrated this compound's effectiveness in specific populations, including those with GCK-MODY mutations. One study highlighted improvements in second-phase insulin secretion and overall glucose sensitivity among patients with these genetic defects .

Propiedades

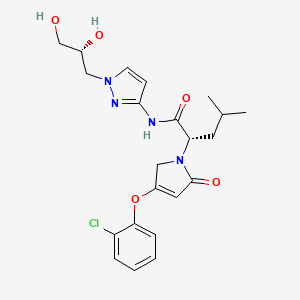

IUPAC Name |

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUMWSORCUWQJO-QAPCUYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191995-00-2 | |

| Record name | Dorzagliatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191995002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorzagliatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DORZAGLIATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59W6980E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.